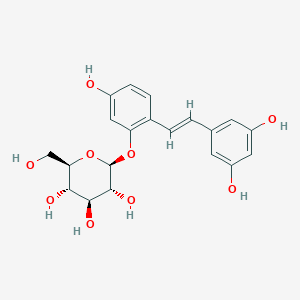

Oxyresveratrol 2-O-beta-D-glucopyranoside

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-8-12(22)4-3-11(15)2-1-10-5-13(23)7-14(24)6-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUMEBJDZQEUFC-CUYWLFDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C=CC3=CC(=CC(=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C=C/C3=CC(=CC(=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of Oxyresveratrol 2-O-beta-D-glucopyranoside.

An In-depth Technical Guide to the Biological Activity of Oxyresveratrol 2-O-beta-D-glucopyranoside

Executive Summary

Oxyresveratrol 2-O-beta-D-glucopyranoside is a naturally occurring stilbenoid glycoside demonstrating significant potential in therapeutic and cosmeceutical applications. Primarily found in plants of the Morus genus, such as white mulberry (Morus alba L.), it also functions as a key intestinal metabolite of the more complex stilbene, Mulberroside A.[1][2] This guide provides a technical overview of its primary biological activities, focusing on its potent tyrosinase inhibition and its promising anti-inflammatory effects. We will delve into the mechanistic underpinnings of these activities, provide validated experimental protocols for their assessment, and discuss the compound's metabolic fate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's scientific landscape.

Introduction: Chemical Identity and Scientific Rationale

Oxyresveratrol 2-O-beta-D-glucopyranoside (O2G) is a derivative of oxyresveratrol, a well-studied antioxidant and anti-inflammatory agent.[3] The addition of a β-D-glucopyranoside moiety at the 2-O position significantly alters its physicochemical properties, which in turn influences its biological interactions and pharmacokinetic profile. Understanding O2G is critical, not only as a standalone compound but also as a bioactive metabolite that may mediate the effects of other natural products like Mulberroside A.[1][2]

Table 1: Physicochemical Properties of Oxyresveratrol 2-O-beta-D-glucopyranoside

| Property | Value | Source(s) |

| CAS Number | 392274-22-5 | [1][4] |

| Molecular Formula | C₂₀H₂₂O₉ | [4] |

| Molecular Weight | 406.4 g/mol | [1][4] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |

| Natural Source(s) | Root barks of Morus alba L., Morus nigra | [1][4][5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

Core Biological Activity I: Potent Tyrosinase Inhibition

One of the most well-documented activities of O2G is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This activity positions it as a promising candidate for applications in dermatology and cosmetology for treating hyperpigmentation disorders and for skin lightening.

Mechanism of Action: A Superior Inhibitor

Tyrosinase catalyzes the rate-limiting steps of melanogenesis. O2G has been shown to be a highly effective tyrosinase inhibitor, with studies reporting an IC₅₀ value of 29.75 μM.[5] Notably, its inhibitory activity is reported to be superior to that of kojic acid, a widely used standard in the field.[1] While the precise binding mechanism requires further elucidation, it is hypothesized that, like its aglycone oxyresveratrol, it interacts with the active site of the enzyme. Molecular docking studies on oxyresveratrol suggest a key hydrogen bond formation with the Met280 residue of tyrosinase, an interaction that may be preserved or altered by the glucoside moiety.[2] The glycosylation may enhance solubility and stability, facilitating better interaction with the enzyme in aqueous assay conditions compared to its less soluble parent compound.

Experimental Workflow: In Vitro Tyrosinase Inhibition Assay

The following protocol provides a self-validating system for assessing the inhibitory potential of O2G against mushroom tyrosinase, a common model enzyme.

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Detailed Protocol: Mushroom Tyrosinase Inhibition Assay

-

Reagent Preparation:

-

Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions.

-

Mushroom Tyrosinase (1000 U/mL): Dissolve lyophilized mushroom tyrosinase in cold phosphate buffer. Aliquot and store at -20°C. Dilute to a working concentration of 100 U/mL just before use.

-

L-DOPA (10 mM): Dissolve L-3,4-dihydroxyphenylalanine in phosphate buffer. Prepare fresh daily as it is susceptible to auto-oxidation.

-

Test Compound (O2G): Prepare a 10 mM stock solution in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations for the assay. Kojic acid should be used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the tyrosinase working solution (100 U/mL).

-

Add 20 µL of the test compound dilution (or DMSO for the vehicle control).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (A₀) using a microplate reader.

-

Incubate the plate at 25°C for 20 minutes.

-

Measure the final absorbance at 475 nm (A₂₀).

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A₂₀ - A₀) for each well.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Core Biological Activity II: Anti-inflammatory Effects

O2G has demonstrated significant anti-inflammatory properties, particularly in its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] This activity is likely mediated through pathways similar to its aglycone, oxyresveratrol, which is known to suppress pro-inflammatory mediators by targeting key signaling cascades.[6][7]

Mechanism of Action: Attenuation of Inflammatory Signaling

In macrophages, bacterial LPS triggers a potent inflammatory response via Toll-like receptor 4 (TLR4). This activation leads to the downstream engagement of signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] These pathways converge to induce the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a key inflammatory mediator. Studies on oxyresveratrol show it effectively suppresses the release of NO, TNF-α, IL-1β, and IL-6 by inhibiting these MAPK and NF-κB pathways.[2][7] It is highly probable that O2G exerts its anti-inflammatory effects through a similar mechanism, either directly or after being metabolized to oxyresveratrol.

Caption: LPS-induced inflammatory signaling and putative inhibition by O2G.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Cells

-

Cell Culture and Seeding:

-

Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Prepare stock solutions of O2G in sterile DMSO. Further dilute in complete culture medium to final desired concentrations (ensure final DMSO concentration is <0.1%).

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound dilutions.

-

Incubate for 1 hour at 37°C.

-

Stimulate the cells by adding 10 µL of LPS solution (final concentration 1 µg/mL). A non-stimulated control and a vehicle control (DMSO + LPS) must be included.

-

-

Nitrite Measurement (Griess Assay):

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Add 50 µL of the Griess Reagent to each 50 µL of supernatant.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

-

It is crucial to perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Pharmacokinetics, Metabolism, and Synthesis

The therapeutic potential of any compound is intrinsically linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Metabolic Pathway

O2G is a key intermediate in the metabolism of Mulberroside A, a diglucoside of oxyresveratrol. Following oral administration, Mulberroside A is not absorbed intact but is first hydrolyzed by intestinal bacteria.[2] This process sequentially removes the glucose moieties, yielding O2G and subsequently the aglycone, oxyresveratrol.[2] Oxyresveratrol is then rapidly absorbed and undergoes extensive phase II metabolism in the liver, primarily forming glucuronide and sulfate conjugates which are then excreted.[2][8] Therefore, the in vivo biological effects observed after consuming Morus extracts may be attributable to this cascade of metabolites, including O2G.

Caption: Metabolic fate of Mulberroside A via O2G to final conjugates.

Chemical Synthesis and Formulation

While O2G can be isolated from natural sources, chemical synthesis provides a scalable and standardized alternative. A facile four-step synthesis has been reported, which primarily involves the selective protection of hydroxyl groups followed by a Wittig olefination to construct the stilbene backbone.[] For pre-clinical in vivo studies, proper formulation is critical to ensure solubility and bioavailability.

Protocol: Preparation of an In Vivo Formulation

This protocol is adapted for preparing a clear solution suitable for oral gavage or intraperitoneal injection in animal models.[5]

-

Stock Solution: Prepare a concentrated stock solution of O2G in 100% DMSO (e.g., 25 mg/mL).

-

Vehicle Preparation (Example): The vehicle consists of PEG300, Tween-80, and Saline (0.9% NaCl).

-

Formulation Steps (for a final 1 mL solution):

-

Take 100 µL of the DMSO stock solution (25 mg/mL).

-

Add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear.

-

Add 50 µL of Tween-80. Mix again until clear.

-

Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.

-

The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solution should be prepared fresh before each use.

-

Conclusion and Future Directions

Oxyresveratrol 2-O-beta-D-glucopyranoside stands out as a bioactive stilbenoid with well-defined efficacy in tyrosinase inhibition and significant potential as an anti-inflammatory agent. Its role as a key intestinal metabolite of Mulberroside A underscores the importance of studying glycosylated natural products to understand their true in vivo effects.

Future research should focus on:

-

In Vivo Efficacy: Conducting animal studies to validate the in vitro anti-inflammatory and skin-depigmenting effects.

-

Mechanistic Deep-Dive: Moving beyond NO inhibition to assess its impact on a broader range of cytokines and explore its precise interactions with the NF-κB and MAPK signaling pathways.

-

Comparative Pharmacokinetics: Directly comparing the bioavailability and metabolic profile of O2G against its parent compound, oxyresveratrol, to understand the functional role of the glucoside moiety in absorption and distribution.

-

Advanced Formulation: Developing novel delivery systems (e.g., nanoemulsions, liposomes) to enhance its stability and dermal penetration for topical applications.

References

-

Hornedo-Ortega, R., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 26(14), 4212. Available from: [Link]

-

Xu, L., et al. (2015). Advances in the Study of Oxyresveratrol. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). oxyresveratrol 2-O-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Hornedo-Ortega, R., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. ACS Publications. Available from: [Link]

-

Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. MDPI. Available from: [Link]

-

Phetchrawat, K., et al. (2019). Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats. BMC Complementary and Alternative Medicine, 19(1), 235. Available from: [Link]

Sources

- 1. Oxyresveratrol 2-O-beta-D-glucopyranoside | CAS:392274-22-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oxyresveratrol 2-O-beta-D-glucopyranoside | C20H22O9 | CID 11058597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to In Vitro Studies on Oxyresveratrol 2-O-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyresveratrol 2-O-beta-D-glucopyranoside, a naturally occurring stilbenoid glycoside predominantly found in the roots of Morus alba (white mulberry), has garnered significant scientific interest for its diverse pharmacological potential. As a glycosylated form of oxyresveratrol, this compound exhibits modified physicochemical properties that can influence its biological activity. This technical guide provides a comprehensive overview of the key in vitro studies investigating the therapeutic promise of Oxyresveratrol 2-O-beta-D-glucopyranoside. We will delve into its primary mechanisms of action, including tyrosinase inhibition, antioxidant and anti-inflammatory effects, and emerging evidence for its neuroprotective properties. This document is intended to serve as a detailed resource for researchers, offering not only a synthesis of the current literature but also practical, step-by-step protocols for relevant in vitro assays and a critical analysis of the experimental rationale.

Introduction: The Scientific Rationale for Investigating Oxyresveratrol 2-O-beta-D-glucopyranoside

Oxyresveratrol, the aglycone of the titular compound, is a well-documented bioactive molecule with a spectrum of activities, including potent antioxidant, anti-inflammatory, and tyrosinase inhibitory effects. However, its clinical translation can be hampered by factors such as limited bioavailability and metabolic instability. Glycosylation, the attachment of a sugar moiety, is a natural and pharmaceutical strategy to enhance the solubility, stability, and pharmacokinetic profile of a parent compound.

Oxyresveratrol 2-O-beta-D-glucopyranoside is a naturally occurring derivative where a glucose molecule is attached to the oxyresveratrol backbone. This structural modification is hypothesized to modulate its biological activity, potentially offering advantages over the aglycone. In vivo, this glucoside is a metabolite of mulberroside A, a major stilbene glycoside in Morus alba. Understanding the direct in vitro effects of Oxyresveratrol 2-O-beta-D-glucopyranoside is crucial for elucidating its intrinsic bioactivity before it undergoes metabolic cleavage to its aglycone. This guide will explore the key in vitro methodologies used to characterize its therapeutic potential.

Tyrosinase Inhibition: A Key Mechanism for Hyperpigmentation Disorders

One of the most well-documented in vitro activities of Oxyresveratrol 2-O-beta-D-glucopyranoside is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This makes it a compound of significant interest for dermatological and cosmetic applications aimed at treating hyperpigmentation.

Mechanism of Action

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin. Oxyresveratrol 2-O-beta-D-glucopyranoside acts as an inhibitor of this enzyme, and studies suggest it can be more potent than commonly used agents like kojic acid[1]. The inhibitory mechanism of the parent compound, oxyresveratrol, has been characterized as noncompetitive, indicating that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency[2]. While the precise kinetics of the glucoside are still under investigation, its efficacy is evident.

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory potency of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50) value.

| Compound | IC50 (µM) | Source |

| Oxyresveratrol 2-O-beta-D-glucopyranoside | 29.75 | [3] |

| Kojic Acid | >100 (in some studies) | Comparative data |

| Oxyresveratrol | 1.2 (mushroom tyrosinase), 52.7 (murine tyrosinase) | [2] |

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol provides a standardized method for assessing the tyrosinase inhibitory activity of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Oxyresveratrol 2-O-beta-D-glucopyranoside

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

-

Prepare a stock solution of Oxyresveratrol 2-O-beta-D-glucopyranoside and kojic acid in DMSO. Create a series of dilutions at various concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound solution (or DMSO as a vehicle control) and 140 µL of phosphate buffer to each well.

-

Add 20 µL of the mushroom tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475-492 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Plot the percentage inhibition against the concentration of the test compound and determine the IC50 value from the resulting dose-response curve.

-

Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Antioxidant Activity: Scavenging Free Radicals

The stilbene structure of Oxyresveratrol 2-O-beta-D-glucopyranoside, with its multiple hydroxyl groups, suggests inherent antioxidant potential. In vitro antioxidant assays are fundamental for quantifying a compound's ability to neutralize free radicals, a key process in mitigating oxidative stress implicated in numerous pathologies.

Rationale for Antioxidant Assays

Different antioxidant assays measure the scavenging of different types of radicals through various mechanisms. Therefore, employing a battery of tests is recommended for a comprehensive assessment. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Comparative Antioxidant Activity

While specific IC50 values for Oxyresveratrol 2-O-beta-D-glucopyranoside in DPPH and ABTS assays are not consistently reported in the readily available literature, studies on its aglycone, oxyresveratrol, demonstrate potent antioxidant activity[4]. Comparative studies have shown that oxyresveratrol has significant antioxidant effects, sometimes comparable or even superior to resveratrol[4]. It is plausible that the glucoside retains antioxidant activity, although the bulky glucose moiety may influence its radical scavenging kinetics.

Experimental Protocols for Antioxidant Assays

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of Oxyresveratrol 2-O-beta-D-glucopyranoside and a positive control (e.g., ascorbic acid or Trolox) in methanol or DMSO.

-

In a 96-well plate, add a small volume of the test compound solution to a larger volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging and determine the IC50 value.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ radical reduce it back to the colorless ABTS, and the decrease in absorbance is measured.

Procedure:

-

Prepare the ABTS•+ radical solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a specific absorbance at 734 nm.

-

Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.

-

Incubate for a defined period (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging and determine the IC50 value.

Workflow for Antioxidant Assays

Caption: General workflow for DPPH and ABTS antioxidant assays.

Anti-Inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. The ability of a compound to modulate inflammatory responses is a key indicator of its therapeutic potential. In vitro studies on Oxyresveratrol 2-O-beta-D-glucopyranoside and its aglycone have demonstrated significant anti-inflammatory properties.

Mechanism of Action: Targeting Key Inflammatory Mediators

Inflammation is a complex process involving the production of various mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The production of NO and PGE2 is regulated by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes and cytokines is largely controlled by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the mitogen-activated protein kinase (MAPK) signaling pathways.

Studies on oxyresveratrol have shown that it can inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells by suppressing the expression of iNOS and COX-2[5][6]. This suppression is mediated through the inhibition of the NF-κB and MAPK signaling pathways[7][8]. While direct studies on the glucoside's effect on these pathways are less common, its observed inhibition of NO production suggests a similar mechanism may be at play[1].

LPS-Induced Inflammatory Signaling Pathway

Caption: Simplified diagram of the LPS-induced inflammatory pathway and the inhibitory role of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Principle: The production of NO is indirectly measured by quantifying the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) and seed them into a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of Oxyresveratrol 2-O-beta-D-glucopyranoside for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

Griess Assay:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage inhibition of NO production and the IC50 value.

-

Neuroprotective Effects: An Emerging Area of Investigation

The neuroprotective potential of stilbenoids like resveratrol is well-established. Emerging research suggests that oxyresveratrol and its derivatives may also offer protection against neuronal damage.

Rationale for In Vitro Neuroprotection Studies

In vitro models of neurotoxicity allow for the screening of compounds for their ability to protect neurons from various insults, such as oxidative stress (e.g., induced by hydrogen peroxide or rotenone), excitotoxicity, and protein aggregation. Common cell lines used include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells.

Evidence for Neuroprotection

While direct evidence for the neuroprotective effects of Oxyresveratrol 2-O-beta-D-glucopyranoside is still limited, studies on its aglycone, oxyresveratrol, have shown promising results. Oxyresveratrol has been demonstrated to protect PC12 cells from hydrogen peroxide-induced injury[5] and to prevent neuronal cell death in various models of neurodegeneration[1]. The mechanisms are thought to involve its antioxidant and anti-inflammatory properties, as well as the modulation of cell survival pathways.

Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Principle: This assay assesses the ability of a compound to protect neuronal cells from cell death induced by oxidative stress from hydrogen peroxide (H₂O₂). Cell viability is typically measured using an MTT assay.

Procedure:

-

Cell Culture: Culture SH-SY5Y cells and seed them into a 96-well plate. For neuronal differentiation, cells can be treated with retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of Oxyresveratrol 2-O-beta-D-glucopyranoside for a defined period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H₂O₂ for a set duration (e.g., 24 hours).

-

MTT Assay for Cell Viability:

-

Remove the culture medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the concentration of the compound that provides significant protection against H₂O₂-induced cell death.

-

Conclusion and Future Directions

Oxyresveratrol 2-O-beta-D-glucopyranoside is a promising natural compound with a range of in vitro biological activities. Its potent tyrosinase inhibitory effect is well-established, positioning it as a strong candidate for applications in dermatology and cosmetics. Its antioxidant and anti-inflammatory properties, likely mediated through the modulation of the NF-κB and MAPK signaling pathways, warrant further investigation for its potential use in inflammatory conditions. The neuroprotective effects of its aglycone suggest that the glucoside may also be a valuable lead compound for neurodegenerative diseases, although more direct in vitro evidence is needed.

Future research should focus on:

-

Conducting direct comparative studies of Oxyresveratrol 2-O-beta-D-glucopyranoside with its aglycone, oxyresveratrol, across a range of in vitro assays to better understand the influence of glycosylation on its activity.

-

Elucidating the precise molecular mechanisms of the glucoside, particularly in relation to inflammatory and neuroprotective signaling pathways.

-

Performing in vitro ADME (absorption, distribution, metabolism, and excretion) studies, such as Caco-2 permeability assays, to predict its oral bioavailability.

-

Investigating its stability in various physiological and formulation buffers to inform preclinical and clinical development.

This technical guide provides a solid foundation for researchers to design and execute robust in vitro studies to further explore the therapeutic potential of this fascinating natural product.

References

-

Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 26(14), 4263. [Link]

-

Peng, C., et al. (2024). Oxyresveratrol reduces lipopolysaccharide-induced inflammation and oxidative stress through inactivation of MAPK and NF-κB signaling in brain endothelial cells. Biochemistry and Biophysics Reports, 39, 101723. [Link]

-

Matos, M. J., et al. (2015). Kinetic characterization of oxyresveratrol as a tyrosinase substrate. IUBMB Life, 67(10), 785-791. [Link]

-

Aftab, N., Likhitwitayawuid, K., & Vieira, A. (2010). Comparative antioxidant activities and synergism of resveratrol and oxyresveratrol. Natural Product Research, 24(18), 1726-1733. [Link]

-

Shao, B., et al. (2013). Enhanced neuroprotective effects of resveratrol delivered by nanoparticles on hydrogen peroxide-induced oxidative stress in rat cortical cell culture. International Journal of Nanomedicine, 8, 1775-1785. [Link]

-

Park, S. J., et al. (2013). Effects of resveratrol on hydrogen peroxide-induced oxidative stress in embryonic neural stem cells. Neural Regeneration Research, 8(6), 485-494. [Link]

-

Nasapon, P., et al. (2014). Advances in the Study of Oxyresveratrol. Research Journal of Medicinal Plant, 8(3), 109-121. [Link]

-

Tinpun, K., et al. (2021). Anti-Inflammatory Activity of Oxyresveratrol Tetraacetate, an Ester Prodrug of Oxyresveratrol, on Lipopolysaccharide-Stimulated RAW264.7 Macrophage Cells. Molecules, 26(23), 7209. [Link]

-

Wang, Y., et al. (2022). Characterization, Stability, and Antibrowning Effects of Oxyresveratrol Cyclodextrin Complexes Combined Use of Hydroxypropyl Methylcellulose. Foods, 11(16), 2498. [Link]

-

Kim, Y. M., et al. (2002). Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action. Journal of Biological Chemistry, 277(18), 16340-16344. [Link]

-

Chung, K. O., et al. (2003). In-vitro and in-vivo anti-inflammatory effect of oxyresveratrol from Morus alba L. Journal of Pharmacy and Pharmacology, 55(12), 1695-1700. [Link]

-

Le, T. H., et al. (2022). Resveratrol inhibits cytokine production in LPS-stimulated RAW264.7 cells potentially through TLR4/MyD88/NF-κB pathway. Bangladesh Journal of Pharmacology, 17(3), 75-81. [Link]

-

Theppli, A., et al. (2021). Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. Molecules, 26(11), 3183. [Link]

-

Zolghadri, S., et al. (2019). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Molecules, 24(13), 2469. [Link]

-

Semprasit, N., et al. (2021). Oxyresveratrol and its synthetic derivatives on the stimulation of glucose uptake in skeletal muscle cells and the activation of. ScienceAsia, 47(6), 727-735. [Link]

-

Date, A. A., et al. (2019). Comparative Evaluation of Solubility, Cytotoxicity and Photostability Studies of Resveratrol and Oxyresveratrol Loaded Nanosponges. Molecules, 24(20), 3763. [Link]

-

Wang, Q., et al. (2022). Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases. Frontiers in Pharmacology, 13, 988585. [Link]

-

Park, S. J., et al. (2013). Effects of resveratrol on hydrogen peroxide-induced oxidative stress in embryonic neural stem cells. Neural Regeneration Research, 8(6), 485-494. [Link]

-

Lee, H. S., et al. (2015). Oxyresveratrol suppresses lipopolysaccharide-induced inflammatory responses in murine macrophages. Human & Experimental Toxicology, 34(8), 808-818. [Link]

-

Yang, R., et al. (2021). A comparative study on the effects of resveratrol and oxyresveratrol against tyrosinase activity and their inhibitory mechanism. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119405. [Link]

-

Cicerale, S., et al. (2018). Inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) over-expression by EVOO polyphenols. [Link]

-

Park, S. J., et al. (2013). Effects of resveratrol on hydrogen peroxide-induced oxidative stress in embryonic neural stem cells. Neural Regeneration Research, 8(6), 485-494. [Link]

-

Liu, Y., et al. (2021). A comparative study on the effects of resveratrol and oxyresveratrol against tyrosinase activity and their inhibitory mechanism. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119405. [Link]

-

Kim, G. N., et al. (2019). A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. Molecules, 24(16), 2888. [Link]

-

Date, A. A., et al. (2019). Comparative Evaluation of Solubility, Cytotoxicity and Photostability Studies of Resveratrol and Oxyresveratrol Loaded Nanosponges. Molecules, 24(20), 3763. [Link]

-

Li, Y., et al. (2021). Synergistic anti-inflammatory effects of resveratrol and vitamin E in lipopolysaccharide-induced RAW264.7 cells. Food Science and Technology, 41, 469-476. [Link]

Sources

- 1. Oxyresveratrol 2-O-beta-D-glucopyranoside | CAS:392274-22-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative antioxidant activities and synergism of resveratrol and oxyresveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vitro and in-vivo anti-inflammatory effect of oxyresveratrol from Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxyresveratrol reduces lipopolysaccharide-induced inflammation and oxidative stress through inactivation of MAPK and NF-κB signaling in brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxyresveratrol suppresses lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tyrosinase Inhibitory Activity of Oxyresveratrol 2-O-β-D-glucopyranoside

Executive Summary

Melanogenesis, the process of melanin synthesis, is centrally regulated by the enzyme tyrosinase. While essential for pigmentation, its over-activity can lead to hyperpigmentary disorders. Consequently, the discovery of potent and safe tyrosinase inhibitors is a significant focus in dermatology and cosmetology. This technical guide provides a comprehensive examination of Oxyresveratrol 2-O-β-D-glucopyranoside, a glycosylated derivative of the potent natural inhibitor oxyresveratrol. We will delve into the biochemical basis of its inhibitory action, present validated protocols for its evaluation, and discuss the scientific rationale behind these experimental designs. This document serves as a practical resource for researchers aiming to characterize this compound and others like it, bridging the gap between foundational enzyme kinetics and cell-based efficacy models.

The Central Role of Tyrosinase in Melanogenesis

Biological Significance of Melanin

Melanin is the primary pigment determining skin, hair, and eye color in mammals. Its principal function is to protect the skin from the damaging effects of ultraviolet (UV) radiation. However, the excessive production and abnormal distribution of melanin result in various dermatological conditions, including melasma, post-inflammatory hyperpigmentation, and solar lentigines.

Tyrosinase: The Rate-Limiting Enzyme

Tyrosinase is a copper-containing metalloenzyme that plays a pivotal, rate-limiting role in the melanogenesis pathway.[1] It catalyzes two distinct, sequential reactions:

-

Monophenolase activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

-

Diphenolase activity: The oxidation of L-DOPA to dopaquinone.[2]

Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form the final melanin polymers (eumelanin and pheomelanin).[3] Given its critical role, the direct inhibition of tyrosinase activity is the most direct and widely explored strategy for controlling melanin production.[4]

A Profile of Oxyresveratrol and Its Glycoside

Oxyresveratrol: A Benchmark Natural Inhibitor

Oxyresveratrol (2,4,3′,5′-tetrahydroxy-trans-stilbene) is a natural stilbenoid found in plants like Morus alba (white mulberry) and Artocarpus lakoocha.[5][6][7] It is a highly potent tyrosinase inhibitor, with studies demonstrating an inhibitory activity up to 32 times stronger than that of kojic acid, a widely used depigmenting agent.[1][8] The number and position of its hydroxyl groups are critical for its high affinity and inhibitory action on the enzyme.[8]

Oxyresveratrol 2-O-β-D-glucopyranoside: Structure and Rationale

Oxyresveratrol 2-O-β-D-glucopyranoside is a naturally occurring glycoside of oxyresveratrol.[9] The attachment of a glucose moiety to the oxyresveratrol backbone significantly alters its physicochemical properties.

Table 1: Comparative Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Key Feature |

|---|---|---|---|

| Oxyresveratrol | C₁₄H₁₂O₄ | 244.24 | Potent lipophilic aglycone[7] |

| Oxyresveratrol 2-O-β-D-glucopyranoside | C₂₀H₂₂O₉ | 406.38 | Water-soluble glycoside form[10] |

| Kojic Acid | C₆H₆O₄ | 142.11 | Industry standard inhibitor[5] |

The rationale for investigating this glycoside is twofold. First, glycosylation often improves the water solubility and stability of a parent compound, which can be advantageous for formulation in cosmetic or pharmaceutical products.[11] Second, while some glycosylated stilbenes lose their inhibitory activity, the specific position of the glucose unit can modulate the interaction with the enzyme's active site, potentially retaining or even enhancing its efficacy in certain contexts.[1]

In-Vitro Efficacy: The Mushroom Tyrosinase Assay

The foundational assessment of any potential tyrosinase inhibitor is a direct enzymatic assay. The most common and accessible source of the enzyme is the button mushroom (Agaricus bisporus), as it is cost-effective and its activity is well-characterized.

Causality Behind the Method

This assay quantifies the inhibitor's ability to directly interfere with the enzyme's catalytic function. We use L-DOPA as the substrate because its oxidation to the colored product, dopachrome, can be easily monitored spectrophotometrically at ~475 nm. By measuring the rate of color formation in the presence and absence of the inhibitor, we can precisely calculate the degree of inhibition. This cell-free system ensures that the observed effect is due to direct enzyme interaction, eliminating variables like cell membrane permeability or cellular metabolism.

Protocol 1: Spectrophotometric Assay of Mushroom Tyrosinase Activity

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

-

L-DOPA

-

Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)

-

Oxyresveratrol 2-O-β-D-glucopyranoside (test compound)

-

Kojic acid (positive control)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 6.8).

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

-

Prepare stock solutions of the test compound and kojic acid in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve the desired final concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 140 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.

-

Control Wells (100% activity): Add 160 µL of phosphate buffer and 20 µL of the tyrosinase solution.

-

Blank Wells (background control): Add 160 µL of phosphate buffer and 20 µL of the test compound dilution (no enzyme).

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

-

Data Analysis and IC₅₀ Calculation:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

Expected Outcome and Comparative Analysis

This experiment will yield quantitative IC₅₀ values, allowing for a direct comparison of potency.

Table 2: Hypothetical Comparative Tyrosinase Inhibitory Activity (IC₅₀)

| Compound | IC₅₀ (µM) on Mushroom Tyrosinase | Relative Potency |

|---|---|---|

| Oxyresveratrol 2-O-β-D-glucopyranoside | To be determined | - |

| Oxyresveratrol | ~1.2[8] | Very High |

| Kojic Acid | ~38.4[8] | Standard |

Note: The IC₅₀ for the glycoside is expected to be higher than its aglycone, oxyresveratrol, but potentially lower than kojic acid, which would still classify it as a potent inhibitor.[9]

Unveiling the Mechanism: Enzyme Kinetic Analysis

Determining the IC₅₀ value tells us how potent an inhibitor is, but it doesn't tell us how it works. For this, we turn to kinetic analysis using the Lineweaver-Burk plot, a double reciprocal plot of reaction rate versus substrate concentration.

The Logic of Kinetic Studies

By systematically varying the concentration of both the substrate (L-DOPA) and the inhibitor, we can deduce the mode of inhibition.

-

Competitive inhibitors bind to the same active site as the substrate. Their effect can be overcome by increasing substrate concentration.

-

Noncompetitive inhibitors bind to a different site on the enzyme (an allosteric site), changing its conformation and reducing its efficiency regardless of substrate concentration.[5]

-

Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic turnover.

Oxyresveratrol, the aglycone, is a known noncompetitive inhibitor.[5][8] This provides a strong hypothesis that its glycoside may act through a similar mechanism.

Protocol 2: Kinetic Analysis via Lineweaver-Burk Plot

Procedure:

-

Setup: Prepare several sets of reactions. Each set will have a fixed concentration of the inhibitor (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

-

Substrate Variation: Within each set, vary the concentration of the L-DOPA substrate across a range (e.g., 0.25 mM to 4 mM).

-

Measurement: Run the tyrosinase assay as described in Protocol 1 for each condition and calculate the initial reaction velocity (V).

-

Plotting:

-

For each inhibitor concentration, plot 1/V (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.

-

This will generate a series of lines.

-

-

Interpretation:

-

Competitive: Lines intersect on the y-axis.

-

Noncompetitive: Lines intersect on the x-axis.

-

Mixed: Lines intersect in the second quadrant (off-axis).

-

Cellular Validation: B16F10 Melanoma Model

While in-vitro assays are crucial, they do not predict performance in a biological system. A compound must be able to penetrate cell membranes and inhibit the enzyme within the complex intracellular environment. The B16F10 murine melanoma cell line is the gold standard for this evaluation because these cells actively produce melanin.[12]

Rationale for Cell-Based Assays

These assays answer a critical question: Does the inhibitor work in a living cell? We measure two endpoints:

-

Melanin Content: Directly quantifies the end-product of the pathway, providing a clear measure of overall anti-melanogenic efficacy.[13]

-

Intracellular Tyrosinase Activity: Confirms that the reduction in melanin is indeed due to the inhibition of the target enzyme within the cells.

This dual-assay approach creates a self-validating system. A decrease in melanin content that correlates with a decrease in intracellular tyrosinase activity strongly supports the proposed mechanism of action.

Protocol 3: Determination of Melanin Content in B16F10 Cells

Materials:

-

B16F10 murine melanoma cells

-

DMEM with 10% FBS and antibiotics

-

Test compound and positive control (Kojic Acid or Arbutin)

-

α-Melanocyte-stimulating hormone (α-MSH, optional, to stimulate melanogenesis)

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH with 10% DMSO

-

6-well plates

Procedure:

-

Cell Seeding: Seed B16F10 cells in 6-well plates at a density of ~1 x 10⁵ cells/well and incubate for 24 hours.[12]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or positive control. A vehicle control (DMSO) must be included. Incubate for an additional 72 hours.[12]

-

Cell Harvesting: Wash the cells twice with cold PBS. Lyse the cells by adding 1 mL of 1 N NaOH with 10% DMSO to each well.

-

Melanin Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin.

-

Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.

-

Analysis: Compare the absorbance of treated cells to the control cells to determine the percentage reduction in melanin content.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to characterizing the tyrosinase inhibitory activity of Oxyresveratrol 2-O-β-D-glucopyranoside. The workflow progresses logically from direct enzyme inhibition (IC₅₀) and mechanistic analysis (kinetics) to validation in a relevant cellular model.

The key scientific inquiry lies in how the addition of a glucopyranoside moiety to the potent oxyresveratrol scaffold impacts its inhibitory profile. While a decrease in direct enzymatic inhibition is possible due to steric hindrance, the potential gains in solubility and stability could lead to equivalent or superior performance in a cellular or topical formulation context.[4]

Future research should focus on:

-

Skin Permeability Studies: Using models like Franz diffusion cells to assess the compound's ability to penetrate the stratum corneum.

-

Stability and Formulation: Evaluating the compound's stability in various cosmetic and pharmaceutical bases.

-

In-Vivo Efficacy: Testing optimized formulations in animal models or human clinical trials for depigmenting effects.

By following the robust, self-validating protocols detailed herein, researchers can generate high-quality, reproducible data essential for the development of novel and effective agents for the management of hyperpigmentation.

References

-

Kim, Y. M., Yun, J., Lee, C. K., Lee, H., Min, K. R., & Kim, Y. (2002). Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action. The Journal of biological chemistry, 277(18), 16340–16344. [Link]

-

Likhitwitayawuid, K., Sritularak, B. (2020). Oxyresveratrol inhibits cellular tyrosinase-related oxidative stress-induced melanogenesis in B16 melanoma cells. Journal of Applied Pharmaceutical Science, 10(04), 001-007. [Link]

-

Kim, Y. M., Yun, J., Lee, C. K., Lee, H., Min, K. R., & Kim, Y. (2002). Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action. ResearchGate. [Link]

-

Likhitwitayawuid, K., & Sritularak, B. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules (Basel, Switzerland), 26(16), 4963. [Link]

-

Kubo, I., Kinst-Hori, I., & Yokokawa, Y. (2000). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of Agricultural and Food Chemistry, 48(4), 1393–1399. [Link]

-

Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

-

Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International journal of molecular sciences, 10(6), 2440–2475. [Link]

-

Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Taylor & Francis Online. [Link]

-

Sitan, T., Weareerat, K., Charoenwongpaiboon, T., Wang, I. J., Chen, Y. K., & Wang, W. C. (2021). Computational and Experimental Insights into Tyrosinase and Antioxidant Activities of Resveratrol and Its Derivatives: Molecular Docking, Molecular Dynamics Simulation, DFT Calculation, and In Vitro Evaluation. International Journal of Molecular Sciences, 22(19), 10323. [Link]

-

Lee, S. Y., Baek, N., & Nam, T. G. (2016). Evaluation of the inhibition of mushroom tyrosinase and cellular tyrosinase activities of oxyresveratrol: comparison with mulberroside A. Journal of cosmetic science, 67(1), 1–10. [Link]

-

National Center for Biotechnology Information. (n.d.). oxyresveratrol 2-O-beta-D-glucopyranoside. PubChem. [Link]

-

ResearchGate. (n.d.). Lineweaver–Burk plot for tyrosinase inhibition. [Link]

-

Likhitwitayawuid, K., Klongsiriwet, C., Sritularak, B., & Ploypradith, P. (2012). Oxyresveratrol: Structural Modification and Evaluation of Biological Activities. Molecules, 17(12), 14380-14397. [Link]

-

Panzella, L., & Napolitano, A. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. International Journal of Molecular Sciences, 21(8), 2769. [Link]

-

ResearchGate. (n.d.). Mushroom tyrosinase activity assay was conducted with different concentrations. [Link]

-

Likhitwitayawuid, K., & Sritularak, B. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. MDPI. [Link]

-

Goldfeder, M., Kanteev, M., Adir, N., & Fishman, A. (2016). The unravelling of the complex pattern of tyrosinase inhibition. Scientific reports, 6, 34723. [Link]

-

Spier, S., & Hann, C. T. (2025). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Spandidos Publications. [Link]

-

Shanmugam, M., & K., S. (2016). Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom. Journal of Pharmacy and Biological Sciences, 11(5), 1-7. [Link]

-

ResearchGate. (n.d.). Lineweaver-Burk plots for inhibition of tyrosinase. [Link]

-

ResearchGate. (2020). Has anyone measure melanin content in in vitro cell culture? [Link]

-

Zengin, G., Ceylan, R., Katanić, J., Gajić, G., Uysal, S., Aktumsek, A., Boroja, T., & Mišić, D. (2016). Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. Molecules (Basel, Switzerland), 21(11), 1515. [Link]

-

Wikipedia. (n.d.). Oxyresveratrol. [Link]

-

Kaewpiboon, C., Lirdprapamongkol, K., Srisomsap, C., Winayanuwattikun, P., Yongvanich, T., Puwaprisirisan, P., Svasti, J., & Assavalapsakul, W. (2012). Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera. Evidence-based complementary and alternative medicine : eCAM, 2012, 928731. [Link]

-

Soundhari, C., & Rajarajeswari, K. (2017). Isolation and Characterisation of Mushroom Tyrosinase and Screening of Herbal Extracts for Anti Tyrosinase Activity. International Journal of ChemTech Research, 10(9), 1156-1167. [Link]

-

Zhang, M., Chekan, J. R., Dodd, D., Hong, P. Y., Radlinski, L., Revindran, V., Nair, S. K., Mackie, R. I., & Cann, I. (2022). Synthesis and Characterization of a Novel Resveratrol Xylobioside Obtained Using a Mutagenic Variant of a GH10 Endoxylanase. International Journal of Molecular Sciences, 23(23), 15201. [Link]

-

Likhitwitayawuid, K., & Sritularak, B. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oxyresveratrol - Wikipedia [en.wikipedia.org]

- 8. Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxyresveratrol 2-O-beta-D-glucopyranoside | CAS:392274-22-5 | Manufacturer ChemFaces [chemfaces.com]

- 10. oxyresveratrol 2-O-beta-D-glucopyranoside | C20H22O9 | CID 11058597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Advanced Mass Spectrometric Characterization of Oxyresveratrol 2-O-beta-D-glucopyranoside

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyresveratrol 2-O-beta-D-glucopyranoside is a naturally occurring phenolic compound and a glycosylated derivative of oxyresveratrol. It is often isolated from medicinal plants such as the root barks of Morus alba L.[1]. This molecule has garnered significant interest in the pharmaceutical and cosmetic industries, primarily for its potent tyrosinase inhibitory activity, which exceeds that of kojic acid, a common skin-lightening agent[2]. The structural characterization and quantification of this glucoside in complex matrices, such as plant extracts or biological samples, are critical for quality control, pharmacokinetic studies, and understanding its mechanism of action.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. Its high sensitivity, selectivity, and ability to provide detailed structural information make it indispensable for modern research[3][4]. This application note provides a comprehensive guide to the analysis of Oxyresveratrol 2-O-beta-D-glucopyranoside using LC-tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind methodological choices, from sample preparation to data interpretation, to provide a robust and self-validating protocol for researchers.

Analyte Profile: Chemical and Structural Properties

A foundational understanding of the analyte's structure is paramount for predicting its behavior in a mass spectrometer.

-

Compound Name: Oxyresveratrol 2-O-beta-D-glucopyranoside

-

Molecular Formula: C₂₀H₂₂O₉[5]

-

Monoisotopic Mass: 406.1264 u

-

CAS Number: 392274-22-5[5]

The structure consists of the oxyresveratrol aglycone linked to a glucose moiety via an O-glycosidic bond. This bond is the most labile part of the molecule under the energetic conditions of the mass spectrometer and is key to its characteristic fragmentation pattern.

Principle of Analysis: ESI-MS/MS of O-Glycosides

Electrospray ionization (ESI) is the ionization method of choice for polar, non-volatile molecules like glycosides. It is a "soft" ionization technique that typically preserves the intact molecule, allowing for the observation of the precursor ion, which is the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation. The precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID). For O-glycosides, the most predictable and dominant fragmentation pathway is the cleavage of the glycosidic bond. This results in a characteristic neutral loss of the sugar residue (162.0528 Da for glucose), yielding the aglycone fragment ion. This fragmentation is highly diagnostic and allows for confident identification. While positive mode can yield the [M+H]⁺ ion, negative ion mode is often preferred for phenolic compounds and their glucuronide or glucoside derivatives as it provides high sensitivity and clear fragmentation spectra[6].

Experimental Workflow

The overall analytical process follows a logical sequence from sample handling to final data analysis. The workflow is designed to ensure reproducibility and accuracy.

Sources

- 1. Oxyresveratrol 2-O-beta-D-glucopyranoside | CAS:392274-22-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems [mdpi.com]

- 4. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oxyresveratrol 2-O-beta-D-glucopyranoside | C20H22O9 | CID 11058597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Extraction protocol for Oxyresveratrol 2-O-beta-D-glucopyranoside from Morus alba.

Efficient Extraction and Purification of Oxyresveratrol 2-O-beta-D-glucopyranoside from Morus alba

Abstract

This comprehensive guide details a robust and efficient protocol for the extraction, purification, and characterization of Oxyresveratrol 2-O-beta-D-glucopyranoside from the root bark of Morus alba (White Mulberry). This document is intended for researchers, scientists, and drug development professionals seeking to isolate this bioactive phenolic compound. The methodology encompasses optimized solvent extraction, liquid-liquid partitioning for preliminary purification, and column chromatography for final isolation. Furthermore, this guide provides protocols for the analytical validation of the purified compound using High-Performance Liquid Chromatography (HPLC) and structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Introduction

Morus alba, commonly known as white mulberry, is a plant rich in a variety of bioactive compounds, including flavonoids, alkaloids, and stilbenoids.[1] Among these, Oxyresveratrol 2-O-beta-D-glucopyranoside has garnered significant interest for its potential therapeutic properties. This stilbene glycoside is a derivative of oxyresveratrol and is notably present in the root bark of the mulberry tree.[1] The strategic selection of the root bark as the primary source material is based on empirical evidence indicating a higher concentration of this target compound compared to other parts of the plant.[1]

The successful isolation of Oxyresveratrol 2-O-beta-D-glucopyranoside hinges on a multi-step process that begins with an efficient extraction method to draw out the compound from the plant matrix, followed by systematic purification to remove impurities and isolate the target molecule. This application note provides a detailed, field-proven protocol that ensures a high yield and purity of the final product.

Physicochemical Properties of the Target Compound

A foundational understanding of the physicochemical properties of Oxyresveratrol 2-O-beta-D-glucopyranoside is critical for the rational design of an effective extraction and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₉ | [2][3] |

| Molecular Weight | 406.4 g/mol | [2][3] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| CAS Number | 392274-22-5 | [2] |

The solubility of the target compound in polar organic solvents like ethanol and methanol provides the basis for the selection of the extraction solvent. This property ensures that the compound can be effectively leached from the dried plant material.

Overall Workflow

The entire process, from raw material to a purified and validated compound, can be visualized as a multi-stage workflow. Each stage is designed to progressively enrich the concentration and purity of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Caption: Workflow for the extraction and purification of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Detailed Protocols

Plant Material Preparation

The quality of the starting material is paramount for a successful extraction.

Protocol:

-

Harvesting: Collect fresh root bark from mature Morus alba plants.

-

Cleaning: Thoroughly wash the root bark with deionized water to remove soil and other debris.

-

Drying: Air-dry the washed bark in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, a forced-air oven at a temperature not exceeding 45°C can be used to expedite the process. High temperatures should be avoided to prevent the degradation of thermolabile compounds.

-

Grinding: Pulverize the dried root bark into a fine powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent penetration.

Extraction of Oxyresveratrol 2-O-beta-D-glucopyranoside

This protocol utilizes ultrasound-assisted extraction (UAE) to enhance the efficiency of the extraction process. Sonication facilitates the disruption of plant cell walls, leading to improved solvent penetration and a higher yield of the target compound in a shorter time frame.[4]

Protocol:

-

Maceration: In a suitable flask, add 100 g of the powdered Morus alba root bark to 1 L of 80% aqueous ethanol. The use of 80% ethanol is a strategic choice, as it provides a good balance of polarity to effectively solubilize the target glycoside while minimizing the co-extraction of highly polar impurities.

-

Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz for 60 minutes at a controlled temperature of 50°C.

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Repeated Extraction: To maximize the yield, repeat the extraction process on the residue two more times with fresh solvent.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Preliminary Purification by Liquid-Liquid Partitioning

Liquid-liquid partitioning is a crucial step to separate compounds based on their differential solubilities in two immiscible liquid phases. This allows for the removal of a significant portion of unwanted compounds, thereby enriching the extract in the target molecule.

Protocol:

-

Resuspension: Resuspend the crude extract in 200 mL of distilled water.

-

Defatting: Perform an initial partitioning against an equal volume of n-hexane to remove nonpolar compounds such as fats and chlorophyll. Repeat this step twice. Discard the n-hexane layer.

-

Extraction of Target Compound: Subsequently, partition the aqueous layer with an equal volume of ethyl acetate. The target compound, being moderately polar, will preferentially move into the ethyl acetate phase. Repeat this extraction three times.

-

Concentration: Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the enriched extract.

Final Purification by Column Chromatography

Column chromatography is employed for the final isolation of Oxyresveratrol 2-O-beta-D-glucopyranoside from the enriched extract. This technique separates molecules based on their differential adsorption to a stationary phase.

Protocol:

-

Column Packing: Prepare a silica gel (70-230 mesh) column using a slurry packing method with a suitable nonpolar solvent like n-hexane.

-

Sample Loading: Dissolve the enriched extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the sample-adsorbed silica onto the top of the packed column.

-

Elution: Elute the column with a gradient solvent system of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol. The rationale for a gradient elution is to first wash out nonpolar impurities with the less polar solvent, and then elute the more polar compounds, including the target glycoside, as the solvent polarity increases.

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a chloroform:methanol (e.g., 9:1 v/v) mobile phase. Visualize the spots under UV light (254 nm and 366 nm).

-

Pooling and Concentration: Combine the fractions that show a pure spot corresponding to the Rf value of a standard, if available, or the major desired compound. Concentrate the pooled fractions to obtain the purified Oxyresveratrol 2-O-beta-D-glucopyranoside.

Analytical Validation

The identity and purity of the isolated compound must be rigorously validated.

Purity Assessment by HPLC

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended.

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B) can be used. A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 320 nm.

-

Sample Preparation: Dissolve a small amount of the purified compound in methanol.

-

Analysis: Inject the sample and analyze the chromatogram for a single, sharp peak, indicating high purity. The retention time should be compared with a reference standard if available.

Structural Confirmation by NMR

The definitive identification of the isolated compound is achieved through NMR spectroscopy.[5]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent, such as methanol-d4 or DMSO-d6.

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The obtained spectral data should be compared with published data for Oxyresveratrol 2-O-beta-D-glucopyranoside to confirm the structure.[5]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Extraction Yield | Incomplete grinding of plant material. | Ensure the root bark is ground to a fine powder (40-60 mesh). |

| Insufficient extraction time or temperature. | Optimize sonication time and temperature. | |

| Poor Separation in Column Chromatography | Inappropriate solvent system. | Perform preliminary TLC experiments to determine the optimal mobile phase for separation. |

| Column overloading. | Reduce the amount of sample loaded onto the column. | |

| Presence of Multiple Peaks in HPLC | Incomplete purification. | Re-purify the compound using column chromatography with a shallower solvent gradient. |

Conclusion

The protocol detailed in this application note provides a comprehensive and scientifically validated approach for the extraction and purification of Oxyresveratrol 2-O-beta-D-glucopyranoside from Morus alba root bark. By following these detailed steps and understanding the rationale behind them, researchers can reliably obtain a high-purity compound for further scientific investigation and potential drug development applications.

References

-

Likhitwitayawuid, K., et al. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 26(14), 4212. Available from: [Link]

-

ResearchGate. Structure of mulberroside A. (Oxyresveratrol-4-O-b-D- glucopyranosyl-3...). Available from: [Link]

-

BioCrick. Oxyresveratrol 2-O-beta-D-glucopyranoside-COA. Available from: [Link]

-

Jiménez-Sánchez, C., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. Journal of Natural Products, 85(3), 549-558. Available from: [Link]

-

National Center for Biotechnology Information. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. Available from: [Link]

-

PubChem. oxyresveratrol 2-O-beta-D-glucopyranoside. Available from: [Link]

-

Ruan, J., et al. (2019). Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process. Molecules, 24(13), 2399. Available from: [Link]

-

Srisawat, T., et al. (2022). Development of a Ready-to-Use Oxyresveratrol-Enriched Extract from Artocarpus lakoocha Roxb. Using Greener Solvents and Deep Eutectic Solvents for a Whitening Agent. Cosmetics, 9(4), 79. Available from: [Link]

-

Wang, W., et al. (2013). Preparation of the Branch Bark Ethanol Extract in Mulberry Morus alba, Its Antioxidation, and Antihyperglycemic Activity In Vivo. BioMed Research International, 2013, 1-9. Available from: [Link]

-

Martín-García, B., et al. (2022). The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves. Antioxidants, 11(2), 221. Available from: [Link]

Sources

- 1. Oxyresveratrol 2-O-beta-D-glucopyranoside | CAS:392274-22-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. biocrick.com [biocrick.com]

- 3. oxyresveratrol 2-O-beta-D-glucopyranoside | C20H22O9 | CID 11058597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: In Vivo Experimental Design for Oxyresveratrol 2-O-beta-D-glucopyranoside Studies

Foreword: The Scientific Imperative

Oxyresveratrol, a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and skin-lightening effects[1][2][3]. Its glycosylated form, Oxyresveratrol 2-O-beta-D-glucopyranoside, is a key metabolite and is also found naturally in plants like Morus alba[4]. While much of the research has focused on the aglycone, understanding the in vivo efficacy of the glucoside is critical, as glycosylation can significantly impact bioavailability, metabolism, and ultimately, therapeutic effect[5]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo experiments to elucidate the therapeutic potential of Oxyresveratrol 2-O-beta-D-glucopyranoside. The protocols and recommendations herein are grounded in established preclinical research principles to ensure scientific integrity and reproducibility[6].

Part 1: Foundational Preclinical Considerations